molecular formula C9H9N3S B2444919 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione CAS No. 51727-41-4

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione

Cat. No.: B2444919
CAS No.: 51727-41-4
M. Wt: 191.25
InChI Key: FSVLTIZPJUSWGS-UHFFFAOYSA-N
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Description

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione belongs to the class of 1,2,4-triazole-3-thiones, heterocyclic compounds of significant theoretical and practical interest in medicinal and agrochemical research . These compounds are characterized by multiple nucleophilic centers—an exocyclic sulfur atom and endocyclic nitrogen atoms—which provide broad opportunities for chemical modification and the development of novel derivatives with diverse properties . Derivatives of 1,2,4-triazole-3-thione are extensively investigated for their wide range of biological activities. They exhibit notable antimicrobial, antifungal, antitumor, anti-inflammatory, analgesic, and antioxidant properties . The presence of specific substituents, such as electron-donating groups or halogens on aromatic rings, can significantly enhance these activities and influence the compound's ability to bind to biological targets like DNA or enzymes . This makes the this compound scaffold a valuable precursor for synthesizing new compounds with potential applications in developing pharmaceuticals and agrochemicals, including fungicides and herbicides . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVLTIZPJUSWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=S)NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis via Acylthiosemicarbazides

A widely adopted method involves the formation of acylthiosemicarbazide intermediates, followed by base-mediated cyclization. In a representative procedure, phenylhydrazine reacts with methyl isothiocyanate in ethanol under reflux to form N-phenyl-N'-methylthiosemicarbazide. Subsequent treatment with 4N sodium hydroxide at 100°C for 6 hours induces cyclization, yielding 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione. This approach leverages the nucleophilic attack of the thiolate ion on the adjacent carbonyl carbon, facilitating ring closure.

Key Data:

  • Yield: 73–86%
  • Reaction Time: 6 hours (cyclization step)
  • Characterization:
    • IR: C=S stretch at 1180–1192 cm⁻¹, N-H stretch at 3197–3376 cm⁻¹.
    • ¹H NMR: Methyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–7.8 ppm.

Alternative Cyclization Agents

Potassium hydroxide in aqueous ethanol (50% v/v) has been employed as a cyclization agent for thiosemicarbazides derived from phenylacetic acid hydrazide and methyl isothiocyanate. This method achieves comparable yields (68–75%) but requires longer reaction times (8–12 hours). The use of water as a co-solvent enhances environmental sustainability but may complicate product isolation due to increased solubility of intermediates.

One-Pot Synthesis Using Hydrazides and Isothiocyanates

Optimized One-Pot Protocol

A superior one-pot, two-step method eliminates the need for intermediate isolation. Substituted hydrazides (e.g., phenylacetic acid hydrazide) react directly with methyl isothiocyanate in ethanol at 80°C for 2 hours, followed by in situ cyclization with 4N sodium hydroxide. This method reduces solvent consumption by 40% and achieves yields up to 86%.

Advantages:

  • Efficiency: Combined condensation-cyclization steps.
  • Scalability: Demonstrated at 100 mmol scale without yield reduction.
  • Purity: HPLC analysis shows >98% purity (tR = 2.72 min).

Solvent and Temperature Effects

Ethanol outperforms methanol and acetonitrile in minimizing byproducts such as disubstituted thioureas. Elevated temperatures (>80°C) accelerate cyclization but risk decomposition, necessitating precise control.

Thiocarbohydrazide-Based Routes

Condensation with Carboxylic Acids

Heating thiocarbohydrazide with phenylacetic acid at 165–170°C for 30 minutes generates 4-amino-3-methyl-1,2,4-triazole-5-thione, which undergoes deamination via nitrous acid treatment to yield the target compound. While effective, this method suffers from lower yields (57–62%) and requires hazardous reagents like concentrated HCl.

Reaction Scheme:
$$
\text{Thiocarbohydrazide} + \text{Phenylacetic Acid} \xrightarrow{\Delta} \text{4-Amino Intermediate} \xrightarrow{\text{HNO}_2} \text{3-Methyl-2-Phenyl Derivative}
$$

Limitations

  • Byproducts: Formation of 5-phenyl-1,2,4-triazolidine-3-thione in up to 18% yield.
  • Workup Complexity: Requires multiple recrystallizations from ethanol to achieve >95% purity.

CS₂-Mediated Cyclization

Carbon Disulfide Integration

Refluxing phenylhydrazine with carbon disulfide (CS₂) in ethanolic potassium hydroxide forms potassium phenylhydrazinecarbodithioate. Subsequent treatment with methyl hydrazine at 60°C for 4 hours affords the target compound in 65% yield.

Mechanistic Insight:

  • CS₂ reacts with hydrazine to form dithiocarbazate salts.
  • Methyl substitution occurs via nucleophilic displacement.
  • Acidification induces cyclization and thione formation.

Comparative Analysis of Methods

Method Yield Reaction Time Solvent Use Scalability
Two-Step Cyclization 73–86% 6–8 hours Moderate High
One-Pot Synthesis 86% 4–6 hours Low High
Thiocarbohydrazide 57–62% 8–12 hours High Moderate
CS₂-Mediated 65% 6–10 hours High Low

Key Observations:

  • One-pot methods offer the best balance of efficiency and sustainability.
  • Thiocarbohydrazide routes are limited by lower yields and complex workups.
  • CS₂-based methods are less favored due to safety hazards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the sulfur atom.

    3,5-Dimethyl-1,2,4-triazole: A similar compound with two methyl groups instead of one phenyl and one methyl group.

    2-Phenyl-1,2,4-triazole: A compound with a phenyl group but lacking the sulfur atom.

Uniqueness

3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione is unique due to the presence of the sulfur atom in the thione form, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable compound in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione?

The compound is typically synthesized via condensation reactions. A common method involves reacting 4-amino-3-pyridinyl-1H-1,2,4-triazole-5-thione with benzaldehyde derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux in chloroform. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and catalyst loading to maximize yield. Post-synthesis purification often employs column chromatography or recrystallization from ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • FTIR : To confirm the presence of thione (C=S) stretching vibrations (~1200–1050 cm⁻¹) and triazole ring vibrations.
  • NMR (¹H/¹³C) : For structural elucidation of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass ≈ 245.08 Da) and fragmentation patterns .

Q. How is antimicrobial activity evaluated for this compound?

Standard protocols involve:

  • Broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) to determine minimum inhibitory concentrations (MICs).
  • Agar diffusion methods to assess zone-of-inhibition diameters.
  • Comparative analysis with control drugs (e.g., fluconazole for fungi) to establish efficacy thresholds .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations are used to:

  • Predict electronic properties (HOMO-LUMO gaps, molecular electrostatic potentials).
  • Simulate vibrational spectra for comparison with experimental FTIR/Raman data.
  • Analyze non-covalent interactions (e.g., hydrogen bonding) in crystal packing or ligand-receptor binding .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in substituent effects or assay conditions. Solutions include:

  • Systematic SAR studies : Modifying substituents (e.g., replacing phenyl with pyridinyl groups) to isolate activity contributors.
  • Dose-response profiling : Testing across a broader concentration range to identify nonlinear effects.
  • Meta-analysis : Aggregating data from multiple studies to identify trends obscured by experimental noise .

Q. How is crystallographic refinement performed for triazole-thione derivatives?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps:

  • Data integration : Using WinGX or ORTEP-3 for graphical visualization of twinned or high-resolution data.
  • Hydrogen placement : Constraints based on idealized geometries or neutron diffraction data.
  • Validation : R-factor analysis and Hirshfeld surface checks to ensure structural accuracy .

Q. What methodologies optimize S-derivative synthesis for enhanced bioactivity?

Advanced approaches include:

  • Regioselective alkylation : Using phase-transfer catalysts to direct substitution at the sulfur atom.
  • Microwave-assisted synthesis : Reducing reaction times (e.g., from 12 hrs to 30 mins) while improving yields.
  • Green chemistry : Solvent-free conditions or ionic liquids to minimize environmental impact .

Methodological Challenges and Solutions

Q. How are purity and stability issues addressed during storage?

  • HPLC-PDA : To monitor degradation products (e.g., oxidation to sulfoxides).
  • Stability studies : Under varying pH, temperature, and light exposure to establish optimal storage conditions (-20°C in amber vials).
  • Mass balance assays : Correlating purity metrics with bioactivity retention .

Q. What experimental designs validate theoretical predictions of electronic properties?

  • Cyclic Voltammetry : To measure redox potentials and compare with DFT-predicted HOMO energies.
  • UV-Vis Spectroscopy : For experimental bandgap determination (e.g., λmax ≈ 280 nm for π→π* transitions).
  • Single-crystal X-ray diffraction : To correlate calculated bond lengths/angles with observed geometries .

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